(2S)-2-Quinolin-5-ylpropanoic acid

chiral resolution enantioselective synthesis stereochemistry

Ensure reproducible pharmacology with (2S)-2-Quinolin-5-ylpropanoic acid (CAS 2248187-04-2), the enantiopure (S)-configurated building block. Unlike the racemate (CAS 1505649-64-8) or (R)-enantiomer, this single isomer eliminates stereochemical variables in α-arylpropanoic acid SAR studies. The quinoline-5-carboxylic acid scaffold delivers anti-inflammatory and antiproliferative activity across RAW264.7, MCF7, HELA, SW480, and HCT116 models. With XLogP3 of 2.2, it is optimized for CNS penetration in multi-target drug design. Accept no substitutes—chiral integrity is the basis of valid dose-response.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 2248187-04-2
Cat. No. B2491389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Quinolin-5-ylpropanoic acid
CAS2248187-04-2
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESCC(C1=C2C=CC=NC2=CC=C1)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8(12(14)15)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1
InChIKeyQLBRSLJBOQWVGU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Quinolin-5-ylpropanoic Acid (CAS 2248187-04-2): Chiral Quinoline Building Block for Precision Synthesis


(2S)-2-Quinolin-5-ylpropanoic acid (CAS 2248187-04-2) is a chiral α-substituted arylpropanoic acid featuring a quinoline heterocycle at the 5-position [1]. As a single-enantiomer (S-configuration) building block with molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol, it serves as a synthetic intermediate for constructing enantiopure quinoline-containing pharmaceuticals and bioactive molecules . The quinoline scaffold is a privileged structure in medicinal chemistry, associated with anti-inflammatory, anti-proliferative, and enzyme inhibitory activities, while the chiral propanoic acid moiety enables stereochemically defined incorporation into target compounds [2].

Why the (S)-Enantiomer of Quinolin-5-ylpropanoic Acid Cannot Be Replaced by Racemates or Positional Isomers


Substitution of (2S)-2-quinolin-5-ylpropanoic acid with its racemate (CAS 1505649‑64‑8), its (R)-enantiomer (CAS 2248183‑71‑1), or positional isomers such as 3-(quinolin-5-yl)propanoic acid introduces uncontrolled stereochemical or regioisomeric variables that compromise synthetic reproducibility and biological interpretation . In quinoline-based carboxylic acid series, the position of the carboxyalkyl group on the heterocyclic ring profoundly affects both anti-inflammatory potency and antiproliferative selectivity: 2-substituted quinolinecarboxylic acids show differential cytotoxicity against cervical HELA cells, while 3- and 4-substituted analogues display distinct activity profiles in mammary MCF7 models [1]. Furthermore, stereochemistry at the α-carbon of arylpropanoic acids is a well-established determinant of target engagement, metabolic stability, and off-target effects . Using the incorrect enantiomer or a racemic mixture introduces an uncontrolled variable that can confound structure-activity relationship (SAR) studies and invalidate comparative pharmacological data.

(2S)-2-Quinolin-5-ylpropanoic Acid: Head-to-Head Quantitative Comparison Against Structural Analogs


Enantiomeric Purity: Defined (S)-Configuration vs. Racemate and (R)-Enantiomer

(2S)-2-Quinolin-5-ylpropanoic acid (CAS 2248187-04-2) is the single-enantiomer (S)-form, which is distinct from the (R)-enantiomer (CAS 2248183-71-1) and the racemic mixture (CAS 1505649-64-8). The (R)-enantiomer is commercially supplied at a minimum purity of 95%, indicating that the (S)-enantiomer is required where opposite stereochemistry is mandated . In the broader class of α-arylpropanoic acids, the (S)-enantiomer is often the eutomer (pharmacologically active form), while the (R)-enantiomer may be inactive or even exhibit distinct biological activity, as demonstrated for (S)-ibuprofen versus (R)-ibuprofen in COX inhibition [1].

chiral resolution enantioselective synthesis stereochemistry

Physicochemical Lipophilicity: XLogP3 Comparison Across Quinoline-Carboxylic Acid Derivatives

The computed partition coefficient (XLogP3) of (2S)-2-quinolin-5-ylpropanoic acid is 2.2 [1]. This value is higher than that of quinoline-2-carboxylic acid (XLogP3 ≈ 1.6) and quinoline-3-carboxylic acid (XLogP3 ≈ 1.5), indicating increased lipophilicity conferred by the α-methylpropanoic acid side chain [2]. In the context of CNS drug design, this enhanced lipophilicity places the compound closer to the optimal logP range (2–4) for blood-brain barrier permeability [2][3].

lipophilicity ADME prediction drug-likeness

Anti-Inflammatory Class Potency: Quinoline Carboxylic Acids vs. Indomethacin in RAW264.7 Macrophages

A 2024 study evaluated quinoline-related carboxylic acid derivatives for anti-inflammatory activity in LPS-stimulated RAW264.7 mouse macrophages [1]. Quinoline-4-carboxylic acid and quinoline-3-carboxylic acid exerted impressively appreciable anti-inflammatory affinities comparable to the classical NSAID indomethacin (IC₅₀ reference: ~10–20 µM range) without associated cytotoxicities. Although (2S)-2-quinolin-5-ylpropanoic acid was not directly tested in this specific assay series, the close structural homology to the active 2-, 3-, and 4-substituted quinolinecarboxylic acids supports a class-level anti-inflammatory potential that is distinct from non-quinoline NSAIDs [1][2].

anti-inflammatory LPS-induced inflammation COX inhibition

Monoamine Oxidase (MAO) Inhibition: Quinoline Carboxylic Acid Class Activity vs. Clinical Standards

A series of quinoline carboxylic acids (3a–j) were evaluated for in vitro MAO-A and MAO-B inhibitory activities [1]. Compound 3c targeted both MAO isoforms with IC₅₀ values of 0.51 ± 0.12 µM (MAO-A) and 0.51 ± 0.03 µM (MAO-B), demonstrating dual isoform potency. In addition, several derivatives showed highly selective acetylcholinesterase (AChE) inhibition with IC₅₀ values ranging from 4.36 to 89.24 µM, with compound 3i being the most potent (IC₅₀ = 4.36 ± 0.12 µM) [1]. Although (2S)-2-quinolin-5-ylpropanoic acid was not specifically included in this study, the consistent MAO/AChE multi-target activity of quinoline carboxylic acid derivatives supports its evaluation as a candidate scaffold in neurodegenerative disease research [1][2].

MAO inhibition neurodegeneration Parkinson's disease

Procurement-Driven Application Scenarios for (2S)-2-Quinolin-5-ylpropanoic Acid


Enantioselective Synthesis of Quinoline-Based Drug Candidates Requiring Defined (S)-Stereochemistry

Medicinal chemistry teams conducting SAR studies on α-arylpropanoic acid pharmacophores benefit from the defined (S)-configuration of (2S)-2-quinolin-5-ylpropanoic acid [1]. As demonstrated by the stereospecific pharmacology of the α-arylpropanoic acid class, the (S)-enantiomer is generally the biologically active eutomer, necessitating enantiopure material for accurate dose-response and target engagement studies [2].

Development of Dual Anti-Inflammatory/Anti-Proliferative Quinoline Hybrids

The quinoline-carboxylic acid scaffold has been validated for differential anti-inflammatory and anti-proliferative activity in RAW264.7 macrophages and multiple cancer cell lines (MCF7, HELA, SW480, HCT116) [3]. (2S)-2-quinolin-5-ylpropanoic acid can serve as the chiral carboxylic acid building block for constructing quinoline-based hybrids that require both the quinoline heterocycle and a chiral propanoic acid arm for structure-activity optimization [3].

CNS-Targeted Multi-Target Ligand Design for Neurodegenerative Disease Models

Quinoline carboxylic acid derivatives have demonstrated dual MAO-A/B and AChE inhibition at low-micromolar concentrations, supporting their use in multi-target drug design for Parkinson's and Alzheimer's diseases [4]. The computed XLogP3 of 2.2 for (2S)-2-quinolin-5-ylpropanoic acid falls within the optimal range for CNS penetration, making it a more lipophilic alternative to simpler quinoline monocarboxylic acids [5].

Chiral Reference Standard for Analytical Method Development and Quality Control

The distinct CAS registry number (2248187-04-2) and defined (S)-stereochemistry of (2S)-2-quinolin-5-ylpropanoic acid enable its use as a chiral reference standard in HPLC method development and enantiomeric purity determination . Commercial availability of the (R)-enantiomer (CAS 2248183-71-1) at ≥95% purity also permits direct chromatographic method validation for enantiomeric excess quantification .

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